
N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide" is a novel heterocyclic amide derivative that has been the subject of various studies due to its interesting chemical and biological properties. Although the exact compound is not directly mentioned in the provided papers, closely related compounds have been synthesized and analyzed, providing insights into the potential characteristics and applications of such molecules.
Synthesis Analysis
The synthesis of related heterocyclic amide derivatives typically involves a N-acylation reaction. For instance, one study describes the synthesis of a compound by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Another synthesis pathway involves the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate . These methods highlight the versatility of synthetic approaches for creating complex molecules with thiophene and benzamide moieties.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . The crystal packing can be stabilized by various hydrogen bonds, such as C–H···N and N–H···N hydrogen bonds . Density functional theory (DFT) is also employed to investigate the molecular structure computationally, providing insights into the electronic properties and potential reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of such compounds can be explored through computational methods like Fukui function (FF) analysis and electrophilicity-based charge transfer (ECT) methods . These analyses help in understanding how the molecule might interact with other chemical entities, such as DNA bases, which is crucial for assessing its potential as a therapeutic agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The Hirshfeld surface analysis reveals the percentage contributions of different intermolecular interactions, which can affect properties like solubility and stability . The antimicrobial and antioxidant activities of these compounds are evaluated using assays like the ABTS antioxidant assay and microdilution methods, indicating their potential for pharmaceutical applications .
Case Studies
The antimicrobial activity of the related compound was significant against various bacterial strains and yeasts, such as Candida glabrata and Candida krusei . Another compound exhibited marked inhibition against several human cancer cell lines, showing promising anticancer activity . These case studies demonstrate the potential therapeutic applications of this compound and related compounds.
科学的研究の応用
Antioxidant Properties and Potential in Lipid Protection
A study synthesized and evaluated the antioxidant activity and distribution of a cyanothiophene-based compound, highlighting its significant distribution in the interfacial region of olive oil-in-water emulsions. This suggests its potential as an additive for lipid protection in biomembranes or lipid-based systems, emphasizing the compartmentalization effects and the role of emulsifier volume fraction in modulating its concentration at the interface (Losada-Barreiro et al., 2020).
Photoluminescent Materials
Research into the electrochemical oxidation of a related compound, 2-amino-3-cyano-4-phenylthiophene, has unveiled a new class of photoluminescent materials. This study, which investigated the electrooxidation process, has shown the potential of cyanothiophene derivatives in creating π-conjugated oligoaminothiophenes that exhibit photoluminescence, highlighting an innovative approach to developing new photoluminescent substances (Ekinci et al., 2000).
Solar Cell Applications
In the realm of renewable energy, novel organic sensitizers for solar cells have been engineered, incorporating cyanothiophene units. These sensitizers, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, paving the way for more efficient solar cells. This underscores the role of cyanothiophene derivatives in enhancing the performance of organic sensitizers in photovoltaic devices (Kim et al., 2006).
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study of “N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide” and related compounds could be a promising direction for future research.
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-11-5-3-4-10(12(11)19-2)13(17)16-14-9(8-15)6-7-20-14/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYDURVJSOQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)
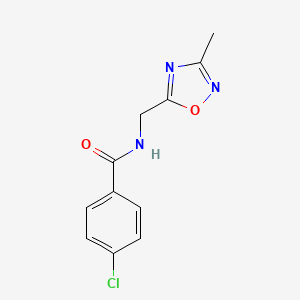
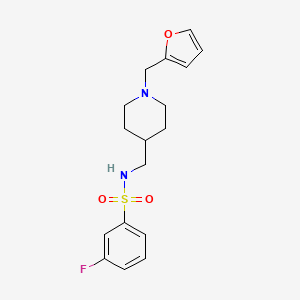

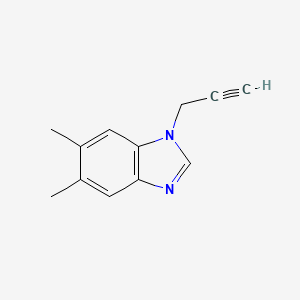
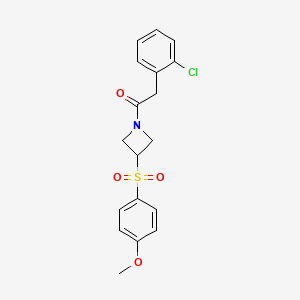
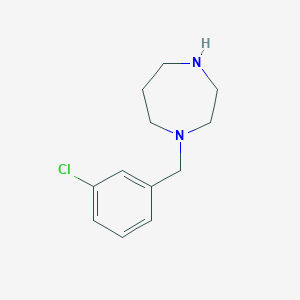
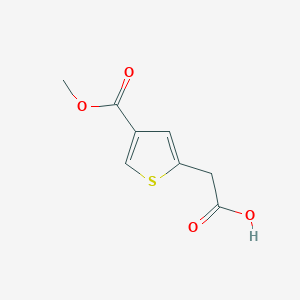
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)